Product packaging for Dexpropranolol(Cat. No.:CAS No. 5051-22-9)

Dexpropranolol

Cat. No.: B1210282
CAS No.: 5051-22-9
M. Wt: 259.34 g/mol
InChI Key: AQHHHDLHHXJYJD-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dexpropranolol is the (R)-(+)-enantiomer of the beta-adrenergic receptor antagonist Propranolol . Unlike the S(-)-enantiomer, which is responsible for most of the beta-blocking activity, this compound possesses very low affinity for beta-adrenergic receptors . This makes it an invaluable tool in scientific research for isolating and studying effects that are independent of beta-blockade. A key area of research for this compound is its membrane-stabilizing activity, which has been investigated for its potential anti-oxidative interactions with cells such as neutrophils . Researchers utilize this compound as a negative control in studies designed to dissect the complex mechanisms of action of racemic Propranolol, allowing them to differentiate between beta-receptor-mediated effects and non-specific, membrane-related phenomena . Its specific properties make it a compound of interest for investigations into cellular protection and the modulation of oxidative stress. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H21NO2 B1210282 Dexpropranolol CAS No. 5051-22-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHHHDLHHXJYJD-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045304
Record name Dexpropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5051-22-9, 13071-11-9
Record name (+)-Propranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5051-22-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexpropranolol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexpropranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03322
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dexpropranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dexpropranolol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.409
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.677
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DEXPROPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6KY07UD7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Stereoselective Pharmacodynamics and Molecular Mechanisms of Dexpropranolol

Comparative Receptor Binding Kinetics and Efficacy with (S)-Propranolol and Racemic Propranolol (B1214883)

The interaction of propranolol enantiomers with adrenergic receptors is a key area where stereoselectivity is pronounced.

The primary therapeutic action of propranolol is its antagonism of beta-adrenergic receptors (βARs). Studies have consistently shown that the S-(-) enantiomer is significantly more potent in blocking these receptors compared to the R-(+) enantiomer, Dexpropranolol.

S-Propranolol: This enantiomer is a potent, non-selective antagonist of β1- and β2-adrenergic receptors. It is responsible for the majority of the beta-blocking effects of racemic propranolol. The S-(-) enantiomer has approximately 100 times the binding affinity for beta-adrenergic receptors compared to the R-(+) enantiomer drugbank.com. The S:R activity ratio for beta-blocking is reported to range from 33 to 530 chapman.edu.

This compound (R-Propranolol): In contrast to its S-(-) counterpart, this compound exhibits negligible beta-adrenergic receptor blocking activity nih.gov. While it may bind to β1 and β2 receptors, its efficacy as an antagonist at these sites is minimal chapman.edunih.gov. This stark difference means that the beta-adrenergic antagonist effects observed with racemic propranolol are predominantly attributable to the S-(-) enantiomer. The β1-adrenergic receptor is the most abundant subtype in the heart, while β2-adrenergic receptors are prevalent in vascular smooth muscle and airways biorxiv.orgrevespcardiol.orgdrugbank.com.

Table 1: Comparative Beta-Adrenergic Receptor Affinity of Propranolol Enantiomers

EnantiomerBeta-Adrenergic Receptor Blocking ActivityRelative Affinity (vs. S-enantiomer)Primary Target of Racemic Propranolol
S-Propranolol High1 (Reference)High
This compound (R-Propranolol) Negligible~1/33 to 1/530Low

Intrinsic sympathomimetic activity (ISA) refers to a partial agonist effect, where a drug can stimulate a receptor while also blocking the effects of stronger agonists. Propranolol, as a racemic mixture, is generally considered to have little intrinsic sympathomimetic activity wikipedia.org. Information specifically detailing ISA for this compound (R-propranolol) is not extensively documented in the provided literature. However, given that racemic propranolol exhibits minimal ISA, it is unlikely that this compound possesses significant partial agonist activity at beta-adrenergic receptors.

Beyond its beta-adrenergic antagonism, propranolol also exerts effects on voltage-gated sodium channels, contributing to its "membrane stabilizing" properties and antiarrhythmic actions wikipedia.orgnih.govnih.govfrontiersin.org. Crucially, these sodium channel blocking effects appear to be largely stereospecific.

Stereospecificity: Studies investigating the effects of propranolol enantiomers on cardiac and neuronal voltage-gated sodium channels have found that the block is not stereospecific nih.gov. Both R-(+) and S-(-) propranolol exhibit similar IC50 values for tonic and use-dependent block of sodium channels nih.gov. For instance, IC50 values for tonic block were approximately 21.4 μM for R-propranolol and 23.6 μM for S-propranolol, while for use-dependent block, they were around 2.7 μM for R-propranolol and 2.6 μM for S-propranolol nih.gov.

Local Anesthetic Action: this compound (R-propranolol) shares the local anesthetic action with racemic propranolol, which is mediated by the blockade of voltage-gated sodium channels nih.gov. This suggests that this compound retains significant affinity for and inhibitory effects on sodium channels, independent of its minimal beta-adrenergic blocking capacity.

Table 2: Sodium Channel Blocking IC50 Values of Propranolol Enantiomers

EnantiomerTarget Sodium ChannelTonic Block IC50 (μM)Use-Dependent Block IC50 (μM)Stereospecificity
R-Propranolol (this compound) NaV1.5, NaV1.1, etc.~21.4~2.7Not stereospecific
S-Propranolol NaV1.5, NaV1.1, etc.~23.6~2.6Not stereospecific

Serotonin (B10506) (5-HT) receptors, including subtypes such as 5-HT1A and 5-HT1B, play significant roles in central nervous system functions and are targets for various therapeutic interventions nih.govnih.govplos.org. While propranolol, in general, has been implicated in modulating serotonergic transmission plos.org, the provided literature does not offer specific data that differentiates the effects of this compound (R-propranolol) from S-propranolol or racemic propranolol on these serotonin receptor subtypes. Therefore, specific stereoselective actions of this compound on 5-HT receptors cannot be detailed from the available information.

Advanced Pharmacokinetic Research of Dexpropranolol

Stereoselective Absorption and Bioavailability Studies

The absorption of dexpropranolol is influenced by various physiological and drug-specific factors, leading to stereoselective differences in its bioavailability.

First-Pass Metabolism Quantification for Each Enantiomer

First-pass metabolism significantly impacts the oral bioavailability of propranolol (B1214883), and this process is notably stereoselective. It has been observed that the R-(+)-enantiomer (this compound) undergoes more extensive first-pass metabolism compared to the S-(-)-enantiomer chapman.edumdpi.com. This stereoselective hepatic metabolism results in the S-(-)-enantiomer achieving higher plasma concentrations after oral administration of the racemate chapman.edufda.gov. Quantifying the extent of this first-pass metabolism for each enantiomer is crucial for understanding their respective systemic exposures and subsequent pharmacological effects. Studies suggest that the saturation of first-pass metabolism, particularly for R-(+)-propranolol, can occur at higher concentrations, potentially altering the enantiomeric ratio in systemic circulation mdpi.com.

Stereoselective Distribution Dynamics

Following absorption, this compound's distribution throughout the body is governed by factors such as plasma protein binding and tissue partitioning, which can exhibit stereoselectivity.

Plasma Protein Binding Characteristics and Implications

Plasma protein binding is a critical determinant of drug distribution and availability to target sites. Propranolol enantiomers demonstrate stereoselective binding to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (B1211001) (AAG) chapman.edunih.govefda.gov.etfda.govbioline.org.brdrugs.com. While approximately 90% of propranolol is protein-bound in plasma wikipedia.orgdrugbank.comdrugs.com, the unbound fraction differs between enantiomers. Studies indicate that the R-(+)-enantiomer (this compound) is preferentially bound to albumin, whereas the S-(-)-enantiomer shows greater binding to AAG chapman.edunih.govefda.gov.etfda.gov. This differential binding leads to a higher free fraction of the S-(-)-enantiomer in plasma, which is generally considered the more pharmacologically active isomer chapman.edufda.govukdiss.com. The implications of this stereoselective binding include potential differences in the volume of distribution and the rate at which each enantiomer becomes available to tissues, including the brain diva-portal.orgchapman.edu.

Tissue Distribution Profiling, including Blood-Brain Barrier Permeability

The distribution of this compound into various tissues, including the central nervous system (CNS), is influenced by its physicochemical properties and stereoselective interactions. Propranolol is a lipophilic drug that readily crosses the blood-brain barrier (BBB) ukdiss.commdpi.comoup.comnih.gov. Research suggests that the distribution of propranolol enantiomers into the brain can be stereoselective, potentially due to stereoselective plasma protein binding or active transport mechanisms across the BBB diva-portal.org. Studies in animal models have indicated that while tissue uptake is often non-stereoselective, the differing free fractions of enantiomers in plasma, driven by protein binding, can lead to apparent stereoselectivity in tissue concentrations chapman.eduualberta.ca. Specifically, the R-(+)-enantiomer has been shown to reach higher concentrations in some tissues compared to the S-(-)-enantiomer in rats, a finding attributed to the stereoselective plasma protein binding chapman.eduualberta.ca. The transport of propranolol across the BBB is mediated by saturable transport systems, and verapamil (B1683045), a P-glycoprotein blocker, has been shown to differentially affect the brain/plasma ratios of propranolol enantiomers, suggesting the involvement of transport mechanisms diva-portal.orgnih.gov.

Stereoselective Metabolic Pathways and Enzyme Kinetics

Propranolol undergoes extensive metabolism primarily in the liver, involving several pathways, with notable stereoselectivity observed for certain enzymes. The major metabolic routes include ring oxidation (e.g., to 4'-hydroxypropranolol), side-chain oxidation (e.g., to N-desisopropylpropranolol), and glucuronidation drugbank.comfda.govfda.govpharmgkb.orgnih.gov.

Ring Oxidation: The hydroxylation of the naphthalene (B1677914) ring, particularly at the 4-position, is primarily catalyzed by CYP2D6 fda.govmdpi.comnih.gov. Studies indicate that CYP2D6 exhibits stereoselectivity for the R-(+)-enantiomer of propranolol, preferentially hydroxylating it chapman.edumdpi.com.

Side-Chain Oxidation: N-desisopropylation, a key side-chain oxidation pathway, is mainly mediated by CYP1A2, with some contribution from CYP2D6 fda.govpharmgkb.orgmdpi.comnih.gov. Research suggests that CYP1A2 can also show stereoselectivity, with some studies indicating a preference for the R-(+)-enantiomer in certain conditions nih.govnih.govwjgnet.com.

Glucuronidation: Glucuronidation of propranolol, particularly at the aliphatic hydroxyl group, is catalyzed by UDP-glucuronosyltransferases (UGTs), such as UGT1A9 and UGT1A10 pharmgkb.orgmdpi.com. Evidence suggests that glucuronidation pathways can be stereoselective, with some UGTs showing a preference for the S-(-)-enantiomer, leading to the formation of more S-propranolol glucuronide pharmgkb.orgmdpi.com.

The enzyme kinetics for these pathways can vary. For instance, at low substrate concentrations, the R-(+)-enantiomer is often metabolized preferentially. However, at higher concentrations, saturation of metabolic pathways, especially for the R-(+)-enantiomer, can occur, influencing the enantiomeric ratio in circulation chapman.edumdpi.com. Genetic polymorphisms in CYP enzymes, particularly CYP2D6, can also impact the stereoselective metabolism of propranolol chapman.edufda.gov.

Cytochrome P450 (CYP) Isoenzyme Contributions (CYP1A2, CYP2C19, CYP2D6)

The cytochrome P450 (CYP) enzyme superfamily plays a pivotal role in the initial oxidative metabolism of this compound. Propranolol, as a racemic mixture, is known to be metabolized by several CYP isoforms, with CYP1A2, CYP2C19, and CYP2D6 being particularly significant. pharmgkb.orgpsu.eduidrblab.netmedsci.org

CYP2D6 is a primary catalyst for the ring oxidation of propranolol, leading to the formation of 4-hydroxypropranolol (B128105). pharmgkb.orgidrblab.net

CYP1A2 is predominantly involved in the side-chain oxidation pathway, specifically catalyzing the initial step to n-desisopropylpropranolol. pharmgkb.org

Non-CYP Mediated Metabolism: Glucuronidation (UGT1A9, UGT2B4, UGT2B7, UGT1A10) and Sulfation (SULT1A3)

Following Phase I metabolism, this compound and its metabolites undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate their excretion. Glucuronidation accounts for approximately 17% of propranolol's metabolic clearance. pharmgkb.orgmdpi.com

Glucuronidation: Several UDP-glucuronosyltransferase (UGT) isoforms are involved in the glucuronidation of propranolol. Key enzymes identified include UGT1A9, UGT1A10, UGT2B4, and UGT2B7. pharmgkb.orgnih.gov Notably, UGT1A9 and UGT1A10 exhibit significant and opposing stereoselectivity in this process. UGT1A9 preferentially glucuronidates the S-(-)-enantiomer, while UGT1A10 shows a preference for the R-(+)-enantiomer. nih.gov Other UGTs, such as UGT1A7 and UGT2A1, also contribute to propranolol glucuronidation, with UGT1A7, UGT1A9, and UGT2A1 primarily acting on S-propranolol, and UGT1A10 on R-propranolol. nih.gov UGT2B4 and UGT2B7 have been reported to catalyze glucuronidation with no significant stereoselectivity but with differing kinetics. nih.gov

Sulfation: Sulfation is another conjugation pathway, particularly for the metabolite 4-hydroxypropranolol. The enzyme SULT1A3 has been identified as being involved in the sulfation of 4-hydroxypropranolol. pharmgkb.org

Formation and Disposition of Stereoisomeric Metabolites

This compound is transformed into several distinct metabolites, each with potentially different pharmacokinetic and pharmacodynamic properties.

4-Hydroxypropranolol: This is a major metabolite formed via ring oxidation, primarily catalyzed by CYP2D6. pharmgkb.org It can be further conjugated by glucuronidation and sulfation. pharmgkb.orgchapman.edu

N-desisopropylpropranolol: This metabolite is formed through side-chain oxidation, with CYP1A2 being the primary enzyme involved. pharmgkb.org

Naphthoxylactic Acid: This is a subsequent product of side-chain oxidation. pharmgkb.org

The disposition of these metabolites is also influenced by stereoselectivity. For instance, the glucuronidation of 4-hydroxypropranolol favors the S-(-)-enantiomer, whereas sulfation favors the R-(+)-propranolol. chapman.edu

Stereoselective Clearance Mechanisms

This compound exhibits stereoselectivity in several pharmacokinetic processes, including plasma protein binding, hepatic metabolism, and systemic clearance.

Plasma Protein Binding: Propranolol demonstrates enantioselective plasma protein binding. The S-(-)-enantiomer shows a higher affinity for alpha-1-acid glycoprotein, while the R-(+)-enantiomer preferentially binds to albumin. fda.gov This difference in binding contributes to variations in distribution.

Hepatic Elimination: Hepatic metabolism is stereoselective, with the R-(+)-enantiomer often being preferentially metabolized at lower substrate concentrations. pharmgkb.orgmdpi.com Conversely, at higher concentrations, the S-(-)-enantiomer may be metabolized first due to saturation of first-pass metabolism, particularly for the R-(+)-isomer. mdpi.com

Systemic Clearance (Cls): Studies involving intravenous administration of racemic propranolol have shown enantiomeric differences in systemic clearance, with the R-(+)-enantiomer exhibiting higher clearance, indicative of stereoselective hepatic elimination. nih.gov The apparent volume of distribution (Vd) also differs, with the R-(+)-enantiomer having a larger Vd, primarily due to its lower plasma binding. nih.gov Consequently, the clearance of the pharmacologically more active S-(-)-propranolol is generally lower than that of the R-(+)-enantiomer. chapman.edufda.gov

Excretion Pathways and Elimination Kinetics

The elimination of this compound from the body is primarily achieved through extensive hepatic metabolism, with the resulting metabolites being excreted mainly via the urine.

Metabolism and Urinary Excretion: Propranolol is extensively metabolized in the liver, and the majority of its metabolites are recovered in the urine. Approximately 91% of an oral dose can be accounted for by about 12 different metabolites. fda.govnih.govdrugbank.com

Elimination Half-Life: The elimination half-life of propranolol is reported to be approximately 8 hours, although the plasma half-life can range from 3 to 6 hours. nih.govdrugbank.com

Hepatic Clearance: After intravenous administration, propranolol is efficiently cleared by the liver, with its elimination rate being largely dependent on liver blood flow. nih.govnih.gov Following oral administration, a significant "first-pass" effect occurs in the liver, leading to presystemic elimination and reduced systemic availability. fda.govnih.govnih.gov

Accumulation and Saturation: With continued oral administration, the hepatic extraction process can become saturated. This saturation can lead to an accumulation of the drug in the body, with reported increases of up to two-fold, and a prolongation of the drug's half-life to 3-6 hours. nih.gov Propranolol clearance is also noted to increase linearly with hepatic blood flow. drugbank.com

Renal Function Impact: While hepatic metabolism is the primary route, alterations in renal function, such as chronic renal failure, can indirectly affect drug disposition by potentially downregulating hepatic cytochrome P450 activity and reducing first-pass clearance. fda.gov

Preclinical Efficacy and Mechanistic Research on Dexpropranolol

Neuropharmacological Research Applications

Research into the neuropharmacological applications of Dexpropranolol is primarily driven by its non-beta-adrenergic mechanisms, such as its local anesthetic action and its role as an inhibitor of the SOX18 transcription factor.

While extensive research has explored the effects of racemic propranolol (B1214883) on fear memory reconsolidation and anxiety, studies specifically isolating the role of this compound in these processes are less common. Racemic propranolol has been shown to disrupt the reconsolidation of fear memories, potentially reducing fear behavior and attenuating conditioned fear responses in preclinical models and human studies researchgate.netfrontiersin.org. However, the efficacy of racemic propranolol in these contexts can be influenced by factors such as trait anxiety, with higher levels of anxiety correlating with reduced fear reduction plos.org.

Mechanistically, this compound possesses local anesthetic action, similar to racemic propranolol, but with negligible beta-adrenergic receptor blocking activity nih.gov. This suggests that any effects of this compound on memory reconsolidation or anxiety models may operate through mechanisms independent of beta-adrenergic blockade, potentially involving its local anesthetic properties or other neuromodulatory pathways. Direct comparative studies using this compound versus racemic propranolol or the S-enantiomer in fear memory reconsolidation models are needed to fully delineate its specific contribution.

Preclinical studies have indicated that propranolol, in general, may confer neuroprotective effects in models of Traumatic Brain Injury (TBI). These effects are associated with improved cerebral perfusion, reduced neuroinflammation, decreased neural injury, and attenuation of cell death nih.govresearchgate.netuwo.ca. Propranolol has also been shown to improve cognitive and motor functions in TBI models, potentially by reducing leukocyte mobilization and p-tau accumulation nih.govresearchgate.netuwo.ca.

However, the specific role of this compound in TBI models has not been extensively detailed in the available literature. Given that many of the observed benefits in TBI models may involve mechanisms beyond beta-adrenergic blockade, such as modulation of inflammatory pathways or direct cellular protection, it is plausible that this compound could exert some effects. Nevertheless, direct preclinical investigations focusing on this compound's impact on neuroinflammation and cognitive function following TBI are limited.

This compound exhibits neuroprotective and neuromodulatory properties that are distinct from its beta-blocking activity. Notably, this compound shares the local anesthetic action of propranolol, which is a form of neuromodulation that can affect neuronal excitability and signaling nih.gov. Furthermore, research has identified the (R)-(+) enantiomer of propranolol (this compound) as a selective inhibitor of the SOX18 transcription factor nih.gov. SOX18 plays a role in vascular development and has been implicated in certain genetic disorders and conditions like hemangioma. This SOX18 inhibitory activity represents a significant non-adrenergic mechanism of action for this compound.

Table 1: Mechanistic Properties of this compound

Property/TargetThis compound (R-enantiomer)Notes
Beta-Adrenergic Receptor BlockadeNegligible nih.govS-(-)-enantiomer is significantly more potent mdpi.com.
Local Anesthetic ActionPresent, similar to racemic propranolol nih.govImplies potential for membrane stabilization and neuromodulatory effects.
SOX18 Transcription FactorPotent selective inhibitor nih.govSuggests roles in vascular development and potentially other cellular processes.
Antiarrhythmic PotentialPotential via local anesthetic (membrane stabilizing) action nih.govDistinct from beta-adrenergic blockade mechanisms.

Cardiovascular System Research

In the cardiovascular domain, this compound's effects are primarily attributed to its non-beta-adrenergic actions, particularly its local anesthetic properties, which contribute to membrane stabilization.

The antiarrhythmic properties of beta-blockers are generally attributed to their ability to reduce heart rate, contractility, and modulate electrical activity in cardiac tissue, largely via beta-adrenergic receptor blockade derangedphysiology.comnih.gov. However, propranolol also exhibits "membrane stabilizing" effects at concentrations exceeding those required for beta-blockade, which are not fully explained by beta-adrenergic antagonism frontiersin.org.

Crucially, this compound shares the local anesthetic action of propranolol nih.gov. Local anesthetics are known to exert antiarrhythmic effects by blocking voltage-gated sodium channels, thereby slowing conduction velocity and prolonging the effective refractory period, particularly in cardiac tissue. This mechanism of membrane stabilization is independent of beta-adrenergic receptor activity, suggesting that this compound may possess antiarrhythmic potential through these distinct pathways nih.gov. Preclinical studies investigating the direct impact of this compound on cardiac ion channels and arrhythmogenesis would further clarify its antiarrhythmic profile.

The vasomodulatory effects of propranolol are often linked to its non-selective beta-adrenergic blockade, particularly its beta-2 adrenergic receptor antagonism, which can lead to vasodilation and a reduction in vascular resistance derangedphysiology.comfrontiersin.orgdrugbank.com. Studies indicate that propranolol can lower blood pressure, partly by reducing vascular resistance nih.gov.

However, this compound exhibits negligible beta-adrenergic receptor blocking activity nih.gov. This suggests that its direct contribution to vasodilation mediated by beta-2 blockade would be minimal. While hemodynamic effects, such as changes in heart rate and blood pressure, are a critical aspect of cardiovascular safety pharmacology, and preclinical models are used to predict clinical translation nih.gov, research specifically detailing the vasomodulatory or hemodynamic regulatory effects of this compound is limited. Its local anesthetic properties might indirectly influence vascular tone, but this remains an area requiring further investigation.

Compound List:

this compound

Propranolol

Practolol

Isoprenaline

Nebivolol

Atenolol

Metoprolol

Bisoprolol

Esmolol

Carvedilol

Labetalol

Telmisartan

Perindopril

Doxorubicin

Vinorelbine

Nifedipine

Clozapine

Myocardial Function and Electrophysiological Parameter Assessment

Research into the effects of propranolol, including its enantiomers, on myocardial function has provided insights into its electrophysiological properties. In studies examining acute myocardial ischemia in canine models, propranolol demonstrated significant effects on cardiac electrophysiology ahajournals.org. Specifically, propranolol was observed to slow conduction velocity within ischemic myocardial zones ahajournals.org. Furthermore, it prolonged the action potential duration (APD) and the effective refractory period (ERP) in both ischemic and normal myocardial regions ahajournals.org. A notable finding was the reduction in the APD/ERP ratio in both zones, which is considered a marker for increased arrhythmogenic potential ahajournals.org. The drug also reduced the disparity in APD between ischemic and normal myocardial tissues, suggesting a potential role in stabilizing electrical activity during ischemic events ahajournals.org. While these studies often refer to racemic propranolol, the differential effects of enantiomers are a subject of ongoing investigation, with levopropranolol being the primary beta-blocking enantiomer, implying that this compound may exhibit weaker beta-adrenergic effects but potentially other distinct mechanisms nih.gov.

Research in Neovascularization and Angiogenesis

The influence of this compound on the processes of neovascularization and angiogenesis has been a focus of preclinical investigation, particularly concerning its effects on endothelial cells.

Studies have indicated that propranolol, and by extension potentially this compound, can exert pro-apoptotic and anti-angiogenic effects on endothelial cells (ECs) e-century.usnih.govfrontiersin.orgnih.govresearchgate.net. Research has shown that propranolol can inhibit the proliferation and viability of hemangioma-derived ECs (HemECs) nih.govresearchgate.net. Mechanistically, propranolol has been found to induce apoptosis in ECs by inhibiting the phosphorylation of key signaling molecules such as Akt and ERK, thereby impacting the MAPK signaling pathway e-century.usresearchgate.net. This pro-apoptotic effect is concentration-dependent and involves the activation of the intrinsic apoptotic pathway, including caspase-9 and caspase-3 nih.gov. Furthermore, propranolol treatment has been associated with an increase in the expression of pro-apoptotic proteins like p53 and Bax, while concurrently down-regulating anti-apoptotic proteins such as Bcl-xL nih.gov.

These cellular events are linked to anti-angiogenic outcomes. Propranolol has been shown to suppress angiogenesis by inhibiting EC proliferation, migration, and tube formation frontiersin.orgnih.gov. This is partly attributed to the down-regulation of vascular endothelial growth factor (VEGF) expression, a critical mediator of angiogenesis nih.govfrontiersin.org. By interfering with these fundamental processes in ECs, propranolol demonstrates potential as an agent that can modulate the formation of new blood vessels frontiersin.orgnih.gov.

Table 1: this compound's Effects on Endothelial Cell Apoptosis and Angiogenesis Mechanisms

MechanismFindingReference(s)
Apoptosis InductionInhibition of Akt/ERK phosphorylation and MAPK signaling e-century.usresearchgate.net
Apoptosis InductionActivation of caspase-9 and caspase-3 nih.gov
Apoptosis InductionUp-regulation of p53 and Bax; Down-regulation of Bcl-xL nih.gov
VEGF ExpressionDown-regulation by propranolol nih.govfrontiersin.org
Cell ProliferationInhibition of HemEC proliferation and viability nih.govresearchgate.net
Angiogenesis InhibitionSuppression of proliferation, migration, and tube formation of ECs frontiersin.orgnih.gov
Angiogenesis InhibitionDecreased expression of angiogenic growth factors (VEGF, FGF) frontiersin.org

Research has explored the impact of propranolol on glucose metabolism within endothelial cells, particularly in contexts relevant to pathological proliferation. Studies investigating hemangioma-derived endothelial cells (HemECs) have indicated that propranolol can suppress glycolysis nih.gov. This suppression is linked to alterations in glucose metabolism-related pathways, with glycolysis being a primary affected pathway nih.gov. While the specific context of "pathological endothelial proliferation" is broad, the observed effect on glycolysis suggests a potential metabolic vulnerability that this compound might exploit, influencing cellular energy supply and proliferation rates in such conditions.

Table 2: this compound's Effects on Glucose Metabolism in Endothelial Cells

Cell TypeConditionEffectMechanismReference
Hemangioma-derived ECs(Context of pathological proliferation)SuppressedAltered glucose metabolism, particularly glycolysis nih.gov

Other Mechanistic Preclinical Investigations

Preclinical research has illuminated several mechanistic pathways through which propranolol, and by extension this compound, may exert therapeutic effects. These investigations delve into its capacity to influence inflammatory responses and combat oxidative stress, suggesting a broader pharmacological profile than initially recognized.

Assessment of Anti-inflammatory Properties

Further mechanistic insights suggest that propranolol may attenuate neuroinflammation and TBI-induced immunodeficiency nih.gov. Additionally, propranolol has been shown to inhibit the expression of pro-inflammatory proteins such as Monocyte Chemoattractant Protein-1 (MCP-1) and its receptor CCR2 in macrophages mdpi.com. The compound has also been observed to decrease the expression of Nuclear Factor kappa B (NF-kB), a key transcription factor involved in inflammatory signaling, along with several of its downstream targets researchgate.net. These findings collectively suggest that this compound may exert anti-inflammatory effects through modulation of immune cell activity and inflammatory signaling pathways.

Modulation of Oxidative Stress Pathways

This compound, through its parent compound propranolol and its major metabolite 4-HO-propranolol (4HOP), exhibits significant antioxidant properties that are relevant to its preclinical mechanistic profile researchgate.netfrontiersin.orgopenaccessjournals.comresearchgate.netmdpi.comnih.gov. Propranolol has been shown to mitigate damage to cardiac tissue caused by oxidative stress and reduce the levels of myocardial reactive oxygen species (ROS) nih.gov.

A key proposed mechanism for propranolol's antioxidant action is its ability to inhibit xanthine (B1682287) oxidase (XOD), an enzyme that generates superoxide (B77818) radicals nih.gov. This inhibition of XOD is suggested to contribute to propranolol's antiperoxidative effects, protecting cellular components like cardiac membrane phospholipids (B1166683) from damage nih.gov. While not directly scavenging superoxide radicals, propranolol has demonstrated protective capabilities against lipid peroxidation researchgate.netnih.gov.

The metabolite 4-HO-propranolol (4HOP) has been identified as a particularly potent antioxidant. In comparative studies, 4HOP demonstrated significantly higher efficacy than propranolol in inhibiting lipid peroxidation in both hepatic microsomal membranes and low-density lipoprotein (LDL) oxidation assays researchgate.net. For instance, 4HOP showed a much lower IC50 value for lipid peroxidation in hepatic membranes compared to propranolol researchgate.net. Propranolol itself has also been identified as a ROS scavenger, indicating a direct role in mitigating oxidative damage implicated in various pathological conditions mdpi.com.

Clinical Research Methodologies and Outcomes for Dexpropranolol

Methodological Considerations in Clinical Trial Design for Stereoisomers

The study of stereoisomers, such as Dexpropranolol, which is the (R)-(+)-enantiomer of Propranolol (B1214883), necessitates specialized considerations in clinical trial design to accurately parse the unique contributions of each enantiomer.

Enantiomer-Specific Pharmacokinetic and Pharmacodynamic Endpoints

When designing clinical trials for stereoisomers, it is crucial to establish endpoints that can differentiate the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of each enantiomer. Propranolol is administered as a racemic mixture of two enantiomers, R(+)-Propranolol (this compound) and S(-)-Propranolol (Levpropranolol). The S(-)-enantiomer is approximately 100 times more potent in blocking beta-adrenergic receptors. fda.gov

Pharmacokinetic Considerations: The metabolism of propranolol is stereoselective, meaning the two enantiomers are processed differently in the body. chapman.eduualberta.ca In humans, metabolism via ring hydroxylation shows a preference for this compound, while direct glucuronidation tends to favor Levpropranolol. chapman.eduualberta.ca This results in different plasma concentrations of each enantiomer even when a 50:50 racemic mixture is administered. fda.gov Consequently, pharmacokinetic endpoints in clinical trials must include separate measurements for each enantiomer to accurately determine parameters like peak plasma concentration (Cmax), area under the curve (AUC), and half-life (t1/2). nih.govscielo.br

Studies have shown that plasma protein binding is also enantiomer-selective. fda.gov this compound binds to a lesser extent to plasma proteins compared to Levpropranolol. nih.gov This difference in unbound, pharmacologically active drug concentration is a critical PK endpoint. Research indicates that the disposition of this compound may be influenced by the presence of Levpropranolol, making it essential to compare the pharmacokinetics of the pure enantiomer against the racemic mixture. nih.gov

Pharmacodynamic Considerations: The primary pharmacodynamic effect of racemic propranolol is beta-blockade, largely attributed to the S(-)-enantiomer. fda.gov this compound possesses minimal beta-blocking activity. nih.gov However, both enantiomers exhibit a membrane-stabilizing effect, which is a separate pharmacodynamic property. nih.govwikipedia.orgcapes.gov.br Therefore, clinical trials must incorporate pharmacodynamic endpoints that measure both beta-blockade (e.g., reduction in exercise-induced tachycardia) and these other effects. For instance, studies have demonstrated that this compound and racemic propranolol were equally effective in producing membrane-stabilizing and anti-oxidative interactions, activities not shared by several other beta-blockers. nih.gov This suggests that endpoints related to membrane stabilization are critical for understanding this compound's full activity profile.

ParameterS(-)-Propranolol (Levpropranolol)R(+)-Propranolol (this compound)Reference
Beta-Blocking Potency~100x higherMinimal fda.gov
Primary Metabolism RouteGlucuronidation favoredRing hydroxylation favored chapman.eduualberta.ca
Plasma Protein BindingHigherLesser nih.gov
Membrane Stabilizing EffectPresentPresent and equally effective nih.govwikipedia.org

Blinding and Control Strategies in Comparative Studies

Blinding is a fundamental practice in clinical trials to prevent bias. eupati.eu In comparative studies involving stereoisomers, robust blinding and control strategies are paramount. When comparing an active enantiomer like this compound to the racemic mixture (Propranolol) or a placebo, distinct side-effect profiles or differing physical characteristics of the medications could inadvertently unblind participants and investigators.

To maintain the integrity of the blind, a double-dummy technique is often employed. eupati.euontosight.aiblogspot.com In a trial comparing this compound tablets to Propranolol capsules, for example, each participant would receive two sets of medication: one group would get an active this compound tablet and a placebo capsule, while the other group would receive a placebo tablet and an active Propranolol capsule. eupati.eudovepress.com This ensures that all participants have the same experience of taking both a tablet and a capsule, making the treatments indistinguishable.

The use of an "active placebo" is another strategy. wikipedia.org This involves a control substance that mimics the noticeable side effects of the active treatment without having its therapeutic effect, which can be important if one enantiomer has a different side effect profile from the racemate. These methods are crucial for ensuring that the assessment of outcomes, particularly subjective ones like symptom relief in anxiety or migraine, is not influenced by the expectations of the participants or researchers. ontosight.ai

Outcomes in Specific Research Areas (focus on academic findings)

Academic research has explored the potential of this compound in specific neurological and psychiatric conditions, often focusing on mechanisms that are distinct from the beta-blocking action of its counterpart.

Psychiatric and Neurological Conditions

While racemic propranolol is widely used to manage symptoms of anxiety, particularly performance anxiety, this effect is generally attributed to its blockade of peripheral and central beta-adrenergic receptors. openaccessjournals.com Research into the specific anxiolytic effects of this compound is less common. However, academic findings suggest potential mechanisms that are independent of beta-blockade.

Racemic propranolol is an established and effective prophylactic treatment for migraine. drugs.comihs-headache.org The mechanism is not fully understood but is thought to involve beta-adrenergic receptors on pial vessels in the brain. fda.gov This would suggest that this compound, with its weak beta-blocking action, would be ineffective.

However, a notable controlled clinical trial challenged this assumption. The study reported that d-propranolol (this compound) was significantly superior to a placebo in migraine prophylaxis and, crucially, found no difference in efficacy between this compound and the racemic d,l-propranolol. ihs-headache.org This finding suggests that an effect unrelated to beta-blockade is an important factor in propranolol's action in preventing migraines. ihs-headache.org Both enantiomers possess a "membrane stabilizing effect," which may be involved in its antimigraine effectiveness. wikipedia.org This research highlights the possibility that this compound could offer migraine prophylaxis with potentially fewer side effects related to beta-blockade, such as bradycardia or hypotension. openaccessjournals.com Despite these intriguing academic findings, this compound has not been developed or widely adopted for this indication.

ConditionKey Academic Finding for this compoundPostulated Mechanism (Independent of Beta-Blockade)Reference
Anxiety / Stress ResponseEqually effective as racemic propranolol in anti-oxidative and membrane-stabilizing interactions with neutrophils.Membrane stabilization nih.gov
Migraine ProphylaxisFound to be as effective as racemic propranolol and superior to placebo in a controlled trial.Membrane stabilizing effect wikipedia.orgihs-headache.org
Research on Essential Tremor Modulation

Propranolol is a primary treatment for essential tremor (ET), and while its tremor-reducing effects are often linked to peripheral beta-blockade, research suggests central mechanisms also play a role. nih.govpracticalneurology.com Studies using transcranial magnetic stimulation (TMS) have explored how propranolol influences the primary motor cortex (M1) in ET patients.

One exploratory study observed distinct effects on the two cortical hemispheres of ET patients four hours after propranolol administration. nih.gov Specifically, there was an inhibition of the left M1 cortex and increased excitability in the right M1 cortex. nih.gov These findings suggest a potential for differential noradrenergic excitatory and inhibitory modulation. nih.gov A prospective observational study also using TMS found that the reduction in hand tremor with propranolol was associated with decreased corticospinal excitability and increased short afferent inhibition (SAI). nih.gov This points towards the central effects of propranolol being mediated through noradrenergic modulation of GABA outflow. nih.gov

Notably, a marked improvement in tremor score was observed in ET patients four hours after receiving propranolol, a change not seen with a placebo. nih.gov While up to 50-60% of individuals with ET experience tremor improvement with propranolol, the focus of these studies was on the racemic mixture (dl-propranolol) rather than specifically on this compound. practicalneurology.com Further research is needed to isolate the specific contribution of this compound to tremor modulation.

Neurocognitive and Behavioral Outcomes in Post-Traumatic Stress Disorder Research

The role of propranolol in the context of Post-Traumatic Stress Disorder (PTSD) has been investigated, with a focus on its potential to modulate fear memories and reduce hyperarousal. nih.gov Research suggests that propranolol, by crossing the blood-brain barrier, can attenuate sympathetic nervous system activity in the brain. openaccessjournals.com This central action is thought to underlie its potential effects on PTSD symptoms. nih.govopenaccessjournals.com

Several studies have examined the use of propranolol in conjunction with memory reactivation or behavioral therapy. nih.gov The general methodology involves administering propranolol prior to the recall of a traumatic memory. nih.gov Findings from some studies indicate that this approach can lead to a reduction in physiological fear responses, such as heart rate and skin conductance, during subsequent memory recall. nih.govresearchgate.net

A meta-analysis of seven randomized controlled trials (RCTs) investigating propranolol for PTSD found a statistically significant, albeit moderate, effect on reducing the severity of PTSD symptoms. frontiersin.orgfrontiersin.org The included studies assessed symptoms using standardized scales like the Clinician-Administered PTSD Scale (CAPS) and the PTSD Checklist (PCL). frontiersin.orgfrontiersin.org One study noted that early administration of propranolol in trauma patients led to a significant reduction in PCL-C scores over time. frontiersin.orgfrontiersin.org Another found that participants with high adherence to propranolol treatment showed significantly reduced physiological reactivity during script-driven imagery at a 5-week post-trauma assessment. frontiersin.orgfrontiersin.org

It is important to note that much of the research has focused on racemic propranolol. While these studies provide a basis for understanding the potential mechanisms, further investigation is required to delineate the specific neurocognitive and behavioral outcomes attributable to this compound in PTSD.

Cardiovascular System Research Outcomes

Evaluation in Resistant Hypertension Studies

Resistant hypertension, defined as blood pressure that remains above goal despite the use of three or more antihypertensive medications of different classes, including a diuretic, presents a significant clinical challenge. nih.govmdpi.comnih.gov Research has explored the potential of propranolol as an add-on therapy in this patient population.

A randomized, double-blind, placebo-controlled clinical trial, the APROPRIATE study, was designed to evaluate the efficacy and safety of propranolol in patients with resistant hypertension. nih.govslctr.lk The study planned to recruit 200 adults with resistant hypertension and randomize them to receive either propranolol or a placebo for three months. nih.gov

Results from the APROPRIATE trial, presented at the American Heart Association (AHA) 2019 Scientific Sessions, demonstrated that propranolol led to a significant reduction in mean office systolic blood pressure (SBP) compared to placebo (130.00 mmHg vs. 139.93 mmHg). hcplive.com The mean change from baseline in diastolic blood pressure (DBP) was also significantly greater in the propranolol group. hcplive.com While reductions were also observed in mean ambulatory SBP and DBP, these were not statistically significant. hcplive.com

Table 1: Blood Pressure Outcomes in the APROPRIATE Trial

Outcome Measure Propranolol Group (mean ± SD) Placebo Group (mean ± SD) p-value
Office Systolic Blood Pressure (mmHg) 130.00 ± 13.24 139.93 ± 14.17 0.046
Office Diastolic Blood Pressure (mmHg) 77.83 ± 9.65 82.66 ± 8.58 0.142
Ambulatory Systolic Blood Pressure (mmHg) 137.28 ± 12.55 149.17 ± 12.51 0.08
Ambulatory Diastolic Blood Pressure (mmHg) 79.40 ± 5.52 84.08 ± 8.44 0.05

Data sourced from the APROPRIATE trial as reported in 2019. hcplive.com

These findings suggest that propranolol can be an effective adjunctive therapy for lowering blood pressure in patients with resistant hypertension. hcplive.com It is important to recognize that this research utilized racemic propranolol, and the specific contribution of this compound to these effects has not been isolated.

Antiarrhythmic Efficacy in Clinical Research Models

The antiarrhythmic properties of propranolol have been a subject of clinical investigation, with a distinction made between the effects of its beta-blocking activity and other properties. This compound, which lacks significant beta-blocking effects but retains membrane-stabilizing ("quinidine-like") activity, has been used in research to help differentiate these mechanisms. ahajournals.org

One study compared the antiarrhythmic efficacy of low (beta-blocking) and high serum concentrations of propranolol in patients with inducible sustained ventricular tachycardia. nih.gov The study found that an antiarrhythmic response occurred most frequently at beta-blocking concentrations. nih.gov However, at high concentrations, which would involve a greater contribution from the effects inherent to this compound, some additional patients showed a partial or complete antiarrhythmic response. nih.gov

In a study comparing dl-propranolol to d-propranolol for the abolition of premature ventricular beats, patients who responded to the racemic mixture failed to respond to d-propranolol, even at higher plasma concentrations. ahajournals.org This suggests that the beta-blocking property is crucial for this specific antiarrhythmic effect. However, other research has reported approximately equivalent effects of racemic and dextro-propranolol on supraventricular and ventricular ectopic beats and tachycardia, indicating potential differences in the etiology of the arrhythmias being treated. ahajournals.org

A multicenter, randomized controlled trial (the SAMIS study) compared digoxin (B3395198) and propranolol for the prophylaxis of supraventricular tachycardia in infants. nih.gov The study found no significant difference in the recurrence of SVT between the two treatment groups. nih.gov

Table 2: Recurrence of Supraventricular Tachycardia in Infants (SAMIS Study)

Treatment Group Recurrence Rate 6-Month Recurrence-Free Status
Digoxin 19% 79%
Propranolol 31% 67%

Data from the SAMIS study. nih.gov The difference in recurrence rates was not statistically significant (p=0.25).

These studies highlight the complexity of propranolol's antiarrhythmic actions. While beta-blockade appears to be a primary mechanism for some arrhythmias, the membrane-stabilizing effects, characteristic of this compound, may contribute to efficacy in other contexts, particularly at higher concentrations.

Studies in Proliferating Infantile Hemangioma

The serendipitous discovery of propranolol's effectiveness in treating infantile hemangiomas (IH) has led to its widespread use as a first-line therapy for complicated cases. actasdermo.orgdovepress.com IH are benign vascular tumors that undergo a proliferative phase followed by involution. indianpediatrics.net

Numerous studies have demonstrated the efficacy of oral propranolol in promoting the regression of IH. actasdermo.orgdovepress.comnih.gov The proposed mechanisms of action include vasoconstriction, inhibition of angiogenesis, and induction of apoptosis in endothelial cells. actasdermo.org Clinical trials have shown that propranolol is effective during the proliferative phase, with some studies reporting a rapid reduction in tumor size within days of starting treatment. actasdermo.orgnih.gov

One prospective cohort study involving 188 neonates treated with oral propranolol found that 50% had a perfect response (over 70% lesion reduction), while only 20% had a less satisfactory outcome (less than 30% reduction). dovepress.com Another study reviewing 24 patients found that over 91% had documented regression of their hemangiomas with propranolol therapy. nih.gov

Table 3: Efficacy of Propranolol in Infantile Hemangioma

Study Number of Patients Key Efficacy Finding
Prospective Cohort Study dovepress.com 188 50% achieved >70% lesion reduction.
Retrospective Review nih.gov 24 91.6% showed regression of hemangiomas.

Clinical Research on Central Nervous System Effects

Propranolol's ability to cross the blood-brain barrier allows it to exert various effects on the central nervous system (CNS). openaccessjournals.comresearchgate.net These effects have been a focus of clinical research, particularly in relation to its therapeutic applications and potential side effects.

Research into the neuropsychiatric effects of lipophilic beta-blockers like propranolol has been ongoing for many years. mdpi.com These agents have been investigated for their potential therapeutic roles in conditions such as anxiety, aggression, and akathisia. mdpi.com The anxiolytic action of propranolol is hypothesized to stem from both a reduction in peripheral adrenergic feedback to the CNS and a direct effect on central beta-adrenergic receptors. researchgate.net

Table of Compound Names

Compound Name
This compound
Propranolol
d-propranolol
dl-propranolol
Levo-propranolol
Primidone
Digoxin
GABA
Quinidine
Atenolol
Scopolamine
Paroxetine
Baxdrostat
Clonazepam
Alprazolam
Metoprolol
Nadolol
Acebutolol
Timolol
Prednisolone

Pharmacogenomic and Genetic Research Influencing Dexpropranolol Response

Genetic Polymorphisms Affecting Metabolic Enzymes (e.g., CYP2D6, CYP1A2, CYP2C19)

CYP2D6: This is a highly polymorphic enzyme responsible for the metabolism of approximately 25% of all commonly used drugs, including many beta-blockers. nih.govnih.gov For propranolol (B1214883), CYP2D6 is the principal enzyme catalyzing the 4-hydroxylation pathway, a major metabolic route. clinpgx.orgclinpgx.org The CYP2D6 gene has numerous allelic variants, which are used to classify individuals into different metabolizer phenotypes nih.govnih.gov:

Poor Metabolizers (PMs): Carry two non-functional alleles, leading to a lack of enzyme activity.

Intermediate Metabolizers (IMs): Have decreased enzyme activity.

Normal Metabolizers (NMs): Possess normal enzyme activity.

Ultrarapid Metabolizers (UMs): Have increased enzyme activity, often due to gene duplication.

CYP1A2: This enzyme is primarily involved in the side-chain oxidation of propranolol to N-desisopropylpropranolol. clinpgx.org It also contributes to the ring hydroxylation of the molecule. researchgate.netclinpgx.org Like CYP2D6, CYP1A2 activity can be influenced by genetic polymorphisms and exhibits racial differences, which may contribute to variability in propranolol clearance. researchgate.netclinpgx.org

EnzymePrimary Metabolic Pathway for PropranololImpact of Genetic Polymorphisms
CYP2D6 Ring oxidation (4-hydroxylation). clinpgx.orgclinpgx.orgHighly polymorphic; Poor and Intermediate Metabolizer phenotypes lead to significantly higher plasma concentrations of propranolol. nih.govtandfonline.com
CYP1A2 Side-chain oxidation (N-desisopropylation) and some ring hydroxylation. researchgate.netclinpgx.orgVariants may alter metabolism; activity shows racial differences. researchgate.netclinpgx.org
CYP2C19 Contributes to overall metabolism. researchgate.netPolymorphisms can affect metabolizing activity for a wide range of medications. researchgate.net

Genetic Variation in Adrenergic Receptors (ADRB1, ADRB2) and Associated Signaling Proteins (GRK5)

Adrenergic Receptor Beta 1 (ADRB1): The β1-adrenergic receptor is the primary target for beta-blockers in the heart. cas.cz Two common and functionally significant single nucleotide polymorphisms (SNPs) in the ADRB1 gene are Ser49Gly (rs1801252) and Arg389Gly (rs1801253). nih.gov

Arg389Gly (rs1801253): The Arg389 variant is associated with enhanced receptor function and a greater response to beta-blockade. nih.govpnas.org Studies have shown that patients homozygous for the Arg389 allele (Arg/Arg genotype) experience a significantly greater reduction in blood pressure compared to carriers of the Gly389 allele. nih.govmdpi.com

Ser49Gly (rs1801252): The Ser49 variant has been linked to a better heart rate response to beta-blockers. mdpi.com

Adrenergic Receptor Beta 2 (ADRB2): The β2-adrenergic receptor is involved in vascular tone and cardiac function. nih.gov Common polymorphisms in the ADRB2 gene, such as Arg16Gly and Gln27Glu, can affect receptor expression and function. nih.gov However, the evidence linking ADRB2 variants to clinical outcomes with beta-blocker therapy is generally considered less robust than for ADRB1. nih.govtandfonline.com

G-protein Coupled Receptor Kinase 5 (GRK5): GRK5 plays a role in the desensitization of β-adrenergic receptors, a process that regulates their activity. researchgate.netwustl.edu A polymorphism at position 41 (Gln41Leu) is particularly noteworthy. The Leu41 variant, which is more common in individuals of African American descent, leads to enhanced receptor desensitization, effectively creating a "genetic beta-blockade". researchgate.netwustl.edu Conversely, individuals with the Gln41Gln genotype tend to show a greater therapeutic response to beta-blocker treatment, as the medication offsets a higher baseline risk for adverse cardiovascular outcomes in this group. nih.govtandfonline.com

GenePolymorphismFunctional Impact on Beta-Blocker Response
ADRB1 Arg389GlyArg389 carriers show a greater reduction in blood pressure and improved response to beta-blockers. nih.govpnas.org
ADRB1 Ser49GlySer49 carriers may have a better heart rate response. mdpi.com
ADRB2 Arg16Gly, Gln27GluCan affect receptor function, but clinical impact on beta-blocker response is less clear. nih.govnih.gov
GRK5 Gln41LeuGln41Gln genotype is associated with a greater treatment response with beta-blockers; Leu41 variant provides a "genetic beta-blockade" effect. nih.govtandfonline.comresearchgate.net

Mechanistic Research on Drug Drug Interactions with Dexpropranolol

Inhibition and Induction of Cytochrome P450 Isoenzymes

The metabolism of propranolol (B1214883), the racemic mixture containing dexpropranolol, is heavily reliant on the cytochrome P450 (CYP) enzyme system, primarily involving isoforms CYP2D6 and CYP3A4. nih.gov Consequently, drugs that inhibit or induce these enzymes can significantly alter the plasma concentrations of propranolol's enantiomers. nih.gov

Research on propranolol has demonstrated its role as not only a substrate but also an inhibitor of CYP enzymes. In vitro studies using rat liver microsomes showed that propranolol can inhibit several CYP450-dependent reactions. nih.gov It acts as a competitive inhibitor of aniline (B41778) hydroxylation (AH) and a noncompetitive inhibitor for other enzyme activities. nih.gov This suggests that propranolol is not just a selective inhibitor of CYP2D6 but also a nonspecific inhibitor of other CYP isoenzymes. nih.gov

The clinical implications of CYP inhibition are significant, as it can lead to decreased clearance and increased exposure to co-administered drugs, heightening the risk of adverse effects. criver.commdpi.com Conversely, CYP induction can enhance the clearance of substrate drugs, potentially reducing their therapeutic efficacy. criver.com While much of the detailed research has been conducted on racemic propranolol, these findings are critical for understanding the potential interactions involving this compound, as both enantiomers are subject to CYP-mediated metabolism. The co-administration of drugs that are inhibitors of CYP2D6 or CYP3A4, such as certain SSRIs (fluoxetine, paroxetine) or cimetidine, can elevate the plasma concentrations of propranolol. nih.gov

Table 1: Propranolol Interactions with Cytochrome P450 Isoenzymes

Interacting Drug/Compound Effect on Propranolol Implicated CYP Isoenzyme(s) Interaction Type
Fluoxetine, Paroxetine Increased plasma concentration CYP2D6 Inhibition
Duloxetine Increased plasma concentration CYP2D6 Inhibition
Cimetidine Increased plasma concentration CYP2D6, CYP3A4 Inhibition
Phenobarbital --- --- Induction (in rats) nih.gov
β-naphthoflavone --- --- Induction (in rats) nih.gov

Note: This data is based on studies of propranolol. The specific contribution of this compound to these interactions requires further investigation.

Interactions Affecting Plasma Protein Binding

Propranolol is extensively bound to plasma proteins, with a bound fraction between 90% and 95%. nih.gov The primary binding protein for basic drugs like propranolol is alpha-1 acid glycoprotein (B1211001) (AAG). nih.gov This high degree of binding means that only a small fraction of the drug is unbound or "free" in the plasma to exert its pharmacological effects and to be available for metabolism and excretion. wikipedia.org

Drug-drug interactions can occur when two highly protein-bound drugs are administered concurrently. wikipedia.org One drug can displace the other from its binding sites on plasma proteins, leading to a transient increase in the free concentration of the displaced drug. mdedge.com This elevation in the unbound fraction can enhance the drug's effects and potential for toxicity. uomustansiriyah.edu.iq For example, a study demonstrated that acetylsalicylic acid (ASA) decreased the protein binding of propranolol to Bovine Serum Albumin (BSA) by 20%, suggesting that ASA may alter the pharmacological effects of propranolol through this displacement mechanism. nih.gov

Disease states can also influence these interactions. Conditions associated with inflammation, such as Crohn's disease or inflammatory arthritis, can lead to elevated levels of AAG. nih.gov This increase in binding protein concentration can result in higher total plasma concentrations of propranolol, with a lower free fraction, potentially altering its kinetics. nih.gov While these studies were conducted with propranolol, the principles of plasma protein binding and displacement interactions are directly applicable to this compound.

Table 2: Interactions Affecting Plasma Protein Binding of Propranolol

Interacting Drug/Condition Effect on Propranolol Binding Mechanism
Acetylsalicylic Acid (ASA) Decreased binding to BSA by 20% nih.gov Displacement from binding site
Inflammatory Diseases Increased plasma protein binding nih.gov Elevated levels of alpha-1 acid glycoprotein

Note: This data is based on studies of propranolol. Specific stereoselective binding studies for this compound are limited.

Impact on Transporter Systems (e.g., P-glycoprotein)

P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene, plays a crucial role in limiting the absorption and tissue distribution of many drugs. tg.org.aumdpi.com It actively pumps substrates out of cells, for instance, back into the intestinal lumen, thereby reducing their bioavailability. uq.edu.au

Research has shown that propranolol, a high-permeability compound, can act as an inducer of P-gp expression in gut epithelial cells in vitro. nih.gov In one study, exposure of colonic epithelial cells to propranolol led to a four to six-fold increase in both MDR1 mRNA and P-gp protein expression. This induction was rapid, with significant increases observed within three hours. nih.gov This finding is significant because the induction of P-gp can have consequences for co-administered drugs that are P-gp substrates. nih.gov An increase in P-gp expression could lead to reduced absorption and lower plasma concentrations of these other drugs, potentially compromising their therapeutic efficacy. tg.org.au

Drugs that inhibit P-gp, such as verapamil (B1683045) or quinidine, can increase the plasma levels of P-gp substrates. researchgate.net Conversely, inducers like rifampicin (B610482) can decrease their concentrations. uq.edu.au While propranolol itself may not be significantly affected by P-gp due to its high permeability, its ability to induce the transporter highlights a key mechanism for drug-drug interactions with this compound. nih.gov

Table 3: Impact of Propranolol on P-glycoprotein (P-gp)

Compound Effect on P-gp Model Finding
Propranolol Induction LS180 colonic epithelial cells (in vitro) 4-6 fold increase in MDR1 mRNA and P-gp protein expression. nih.gov
Verapamil Induction LS180 colonic epithelial cells (in vitro) 4-6 fold increase in MDR1 mRNA and P-gp protein expression. nih.gov
Rifampicin Induction LS180 colonic epithelial cells (in vitro) Similar time-course and extent of induction as propranolol. nih.gov

Note: This data is based on studies of propranolol. The specific role of the this compound enantiomer in this process requires further clarification.

Pharmacodynamic Interactions with Concomitant Therapies

Pharmacodynamic interactions occur when one drug alters the physiological effect of another without changing its pharmacokinetic properties. Given that this compound has minimal beta-blocking activity, its pharmacodynamic interactions are distinct from those of racemic propranolol or levopropranolol, which are primarily related to beta-adrenoceptor antagonism. nih.gov

However, this compound is not without its own pharmacodynamic effects. For instance, co-administration of beta-blockers, even one with minimal activity like this compound, with other drugs that lower blood pressure or heart rate can lead to additive effects. drugbank.comdrugs.com For example, captopril (B1668294) and candesartan (B1668252) may increase the hypotensive activities of this compound. drugbank.com

Table 4: Potential Pharmacodynamic Interactions with this compound

Concomitant Drug Class / Drug Potential Pharmacodynamic Effect
ACE Inhibitors (e.g., Captopril) May increase hypotensive activities. drugbank.com
Angiotensin II Receptor Blockers (e.g., Candesartan) May increase hypotensive activities. drugbank.com
Calcium Channel Blockers (e.g., Bepridil) May increase arrhythmogenic activities. drugbank.com
Other Beta-Blockers (e.g., Betaxolol) May increase arrhythmogenic activities. drugbank.com
Nonsteroidal Anti-inflammatory Drugs (NSAIDs) May decrease antihypertensive activities. nih.gov
Antidiabetic Agents Beta-blockers can interact with antidiabetic agents. nih.gov

Note: This table is based on known interactions of beta-blockers and some specific data for this compound. The clinical significance of these interactions with this compound specifically requires careful consideration due to its minimal beta-blocking activity.

Research on Adverse Drug Reactions and Their Underlying Mechanisms

Investigation of Central Nervous System Related Effects (e.g., sleep disturbances, vivid dreams)

Adverse effects on the central nervous system (CNS), such as sleep disturbances, insomnia, vivid dreams, and nightmares, have been associated with the use of lipophilic beta-blockers like propranolol (B1214883). nih.govcapes.gov.brwww.nhs.uk Propranolol's ability to cross the blood-brain barrier allows it to exert effects on central adrenergic and serotonergic receptors, which can influence sleep patterns. researchgate.netopenaccessjournals.com

The underlying mechanisms for these CNS effects are believed to involve several actions:

Antagonism of Beta-Adrenergic Receptors: By blocking beta-receptors in the brain, propranolol can interfere with the normal regulation of the sleep-wake cycle. nih.gov

Influence on Melatonin (B1676174): The synthesis and secretion of melatonin, a key hormone in regulating circadian rhythms, are influenced by norepinephrine (B1679862) via beta-1 adrenergic receptors. Beta-blockers can reduce melatonin levels, potentially leading to sleep disorders. nih.gov

Serotonergic Receptor Antagonism: Some beta-blockers, including propranolol, also show an affinity for serotonin (B10506) (5-HT) receptors. researchgate.net By antagonizing these receptors, they can suppress rapid eye movement (REM) sleep, which may contribute to insomnia and nightmares. nih.gov

While most clinical observations relate to racemic propranolol, there is evidence suggesting a differential contribution of the enantiomers. Propranolol's lipophilicity is a key factor in its ability to penetrate the CNS. researchgate.net Some research indicates that the R(+) enantiomer, dexpropranolol, may cross the blood-brain barrier to a lesser degree than the S(-) enantiomer. researchgate.net However, the non-specific membrane stabilizing effects, which are not stereoselective, could also play a role in CNS-related side effects. researchgate.netnih.gov

Table 1: Mechanisms of CNS-Related Effects of Propranolol
MechanismDescriptionAssociated EffectsReference
Beta-Adrenergic BlockadeAntagonism of beta-receptors in the central nervous system.Sleep disturbances, fatigue. nih.gov
Reduced Melatonin SynthesisInhibition of norepinephrine-mediated melatonin production.Sleep disorders, nightmares. nih.gov
Serotonergic Receptor BlockadeAntagonism of 5-HT receptors, leading to suppression of REM sleep.Insomnia, nightmares. nih.govresearchgate.net
LipophilicityAbility to cross the blood-brain barrier and exert central effects.General CNS side effects. researchgate.netopenaccessjournals.com

Mechanistic Studies of Cardiotoxicity and Other Cardiac Events

While the primary cardiovascular effects of propranolol (e.g., reduced heart rate and blood pressure) are due to the beta-blocking activity of the (S)-enantiomer, cardiotoxicity observed at high concentrations is linked to a different mechanism known as "membrane-stabilizing activity" (MSA). capes.gov.brinchem.orgwikipedia.org This effect is not dependent on beta-blockade and is shared by both this compound and espropranolol. nih.govnih.gov

The primary mechanism behind this membrane-stabilizing effect is the blockade of voltage-gated sodium channels in cardiac cells. nih.gov This action is similar to that of Class I antiarrhythmic drugs (local anesthetics). rxlist.com

Key findings from mechanistic studies include:

Non-Stereospecific Sodium Channel Blockade: Research on recombinant human cardiac sodium channels (NaV1.5) has shown that both R-(+)-propranolol (this compound) and S-(-)-propranolol block these channels with approximately equal potency. nih.gov This indicates that the membrane-stabilizing effect is not stereospecific.

Myocardial Depression: In animal models, high doses of this compound were shown to cause myocardial depression, evidenced by reductions in the rate of left ventricular pressure rise (dP/dt) and other measures of cardiac contractility. capes.gov.br This effect is attributed to its membrane-stabilizing properties. capes.gov.br

Potential for Arrhythmias: By altering sodium ion flux, high concentrations of propranolol (and therefore this compound) can slow intracardiac conduction, which may manifest as QRS widening on an electrocardiogram and can lead to serious arrhythmias. inchem.org

Ion Dyshomeostasis: One proposed mechanism for beta-blocker-induced cardiotoxicity is the induction of ion dyshomeostasis, potentially leading to cardiac hyperpolarization. nih.gov

These findings establish that this compound contributes to the cardiotoxic potential of racemic propranolol, especially in overdose situations, through its membrane-stabilizing, sodium-channel-blocking activity. nih.gov

Table 2: Research Findings on this compound and Cardiotoxicity
FindingMechanismImplication for this compoundReference
Equal potency in blocking cardiac sodium channels (NaV1.5)Membrane-Stabilizing Activity (MSA) via Sodium Channel BlockadeContributes equally to the non-beta-blocking cardiotoxic effects of racemic propranolol. nih.gov
Dose-dependent reduction in myocardial contractility in animal modelsMembrane-Stabilizing PropertiesDirectly demonstrates the negative inotropic effects of high-dose this compound, independent of beta-blockade. capes.gov.br
Beta-blocker toxicity potentially mediated by hyperpolarizationInduction of Ion DyshomeostasisSuggests a fundamental cellular mechanism for cardiotoxicity to which this compound may contribute. nih.gov

Cellular and Molecular Basis of Other Observed Adverse Events

Beyond the well-defined beta-adrenergic and sodium channel blockade, research has uncovered other cellular and molecular interactions of propranolol and its enantiomers that may underlie certain adverse events. This compound, despite its minimal beta-blocking activity, has been shown to be as effective as racemic propranolol in some of these alternative pathways. nih.gov

One significant area of investigation involves interactions with inflammatory cells. Studies on human neutrophils in vitro have demonstrated that both propranolol and this compound possess membrane-stabilizing and anti-oxidative properties that are independent of beta-receptor antagonism. nih.gov

Key cellular and molecular mechanisms include:

Membrane-Stabilization in Neutrophils: Both this compound and propranolol were found to be equally effective in neutralizing the membrane-disruptive effects of certain bioactive phospholipids (B1166683) in neutrophils. nih.gov

Inhibition of Oxidant Generation: At higher concentrations, propranolol can inhibit the generation of superoxide (B77818) by activated neutrophils. This effect coincided with reduced intracellular calcium fluxes and phospholipase A2 activity. nih.gov Importantly, this anti-oxidative effect appears to be a consequence of membrane stabilization, a property shared equally by this compound. nih.gov

Induction of Apoptosis: In the context of infantile hemangioma treatment, one of the proposed long-term mechanisms of propranolol is the induction of apoptosis in proliferating endothelial cells. birthmark.org This is thought to involve the blocking of proangiogenic signals and disengaging the inhibition of apoptosis. birthmark.org While the stereospecificity of this effect is less clear, it represents a molecular pathway distinct from simple receptor blockade.

Future Research Directions and Translational Perspectives for Dexpropranolol

Elucidation of Stereoselective Therapeutic Potentials

Propranolol (B1214883) is administered clinically as a racemic mixture, yet its two enantiomers, dexpropranolol ((R)-propranolol) and levopropranolol ((S)-propranolol), possess markedly different pharmacological profiles. The beta-blocking activity, responsible for the primary cardiovascular effects of propranolol, resides almost exclusively in the (S)-enantiomer, which can be up to 100 times more potent than the (R)-enantiomer in this regard. nih.gov This stereoselectivity presents a significant opportunity to investigate the therapeutic actions of this compound that are independent of beta-adrenergic antagonism.

Research has shown that this compound shares certain properties with its enantiomer, such as membrane-stabilizing and anti-oxidative effects. For instance, both isomers were found to be equally effective in their interactions with neutrophils, suggesting that these anti-inflammatory properties are not mediated by beta-receptors. nih.gov Future research must focus on systematically decoupling the effects of the two stereoisomers to identify and validate the specific molecular targets and pathways modulated by this compound. This includes exploring its impact on ion channels, enzyme activities, and cellular signaling cascades unrelated to adrenergic systems. Elucidating these mechanisms is the foundational step toward establishing novel therapeutic applications for this compound, where beta-blockade is not the desired effect.

Investigation of Novel Indications and Repurposing Opportunities

Drug repurposing, the identification of new uses for existing drugs, offers a streamlined path for therapeutic development with reduced costs and timelines. jpbs.inresearchgate.net Racemic propranolol has become a prime example of successful drug repurposing, with established efficacy in treating infantile hemangiomas and emerging applications in oncology and rare vascular diseases. nih.govnih.gov

This compound represents an even more refined opportunity for drug repurposing. By isolating the non-beta-blocking effects of the racemic mixture, this compound could be applied to conditions where these secondary properties are beneficial, but the cardiovascular effects of beta-blockade are undesirable or contraindicated. For example, its potential anti-proliferative, anti-angiogenic, and anti-inflammatory actions could be harnessed for various cancers or inflammatory disorders. nih.govnih.gov Future investigations should involve high-throughput screening of this compound against various disease models and cell lines to identify promising new indications. Clinical trials could then be designed to leverage its unique pharmacological profile, potentially offering a safer alternative to racemic propranolol in specific patient populations.

Development of Precision Medicine Approaches Based on Pharmacogenomics

The response to beta-blockers can vary significantly among individuals due to genetic variations affecting their metabolism and drug targets. nih.govdovepress.com Propranolol is metabolized primarily by the cytochrome P450 enzyme CYP2D6, and genetic polymorphisms in this enzyme can alter drug clearance and exposure. nih.gov Similarly, variations in genes for adrenergic receptors, such as ADRB1 and ADRB2, can influence pharmacodynamic responses. nih.gov

For this compound, a precision medicine approach would involve identifying genetic markers that predict its efficacy and safety for its non-beta-blocking indications. pharmacytimes.com Pharmacogenomic studies are needed to characterize the influence of variations in metabolic enzyme genes (like CYP2D6) and genes related to its specific molecular targets on its pharmacokinetics and pharmacodynamics. ijpsjournal.comscirp.org This knowledge would enable clinicians to select patients who are most likely to benefit from this compound therapy and to tailor treatment based on an individual's genetic makeup, thereby optimizing therapeutic outcomes and minimizing potential risks.

Advanced Analytical Methods for Stereoisomeric Quantification in Biological Matrices

The development of robust and sensitive analytical methods is crucial for studying the stereoselective pharmacokinetics of this compound. Accurately measuring the concentration of individual enantiomers in biological samples such as plasma is essential for correlating drug exposure with therapeutic effects. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) has become the standard for separating and quantifying propranolol enantiomers. nih.gov

Various chiral columns and mobile phases have been successfully employed for this purpose. nih.govgazi.edu.trresearchgate.net Future research should focus on refining these methods to enhance throughput, sensitivity, and applicability to diverse biological matrices (e.g., tissue, cerebrospinal fluid). The development of ultra-high-performance liquid chromatography (UHPLC) and mass spectrometry-based methods could offer significant improvements in speed and detection limits, facilitating more detailed pharmacokinetic and metabolic studies of this compound.

Below is a table summarizing established chiral HPLC methods for the separation of propranolol enantiomers, which are directly applicable to the quantification of this compound.

ColumnMobile Phase CompositionFlow Rate (mL/min)DetectionReference
Chiralcel ODHexane:Ethanol (75:25 v/v)0.7UV (280nm) nih.gov
Chirex 3022Hexane–Dichloromethane–Ethanol–Trifluoroacetic acid (55+40+5+0.25, v/v/v/v)2.0UV gazi.edu.tr
Chiral stationary phasen-Heptane/Ethanol/Diethylamine (80/20/0.1)N/AN/A researchgate.net

Long-term Safety and Efficacy Studies in Specific Patient Cohorts

While racemic propranolol has a long history of clinical use, dedicated long-term safety and efficacy data for this compound are lacking. Extensive studies on racemic propranolol, such as those in pediatric patients with severe burns, have demonstrated its long-term safety and efficacy in mitigating the hypermetabolic response. nih.govnih.govscienceopen.com These studies provide a strong foundation and suggest that long-term administration is feasible.

Future clinical research must include prospective, randomized controlled trials specifically designed to evaluate this compound in patient cohorts relevant to its potential new indications. nih.gov These studies should assess both efficacy endpoints and a comprehensive range of safety parameters over extended periods. This is particularly important for chronic conditions where long-term treatment would be necessary. Establishing a favorable long-term safety and efficacy profile is a critical step for the regulatory approval and clinical adoption of this compound as a new therapeutic agent.

Integrated Systems Pharmacology and Computational Modeling for this compound

Systems pharmacology provides a holistic framework for understanding drug action by analyzing the complex interaction networks within biological systems. mssm.eduucsf.edu This approach, combined with computational modeling, can be invaluable for elucidating the mechanisms of action of this compound and predicting its effects. nih.gov

By integrating experimental data from genomics, proteomics, and metabolomics with mathematical models, researchers can simulate the impact of this compound on cellular pathways and physiological processes. researchgate.net This can help identify key nodes in the network that are modulated by the drug, predict potential on-target and off-target effects, and generate new hypotheses for therapeutic applications. mssm.edu Computational models can also be used to optimize drug development by predicting pharmacokinetic profiles and simulating clinical trial outcomes. Applying these integrated approaches will accelerate the translation of basic research findings on this compound into viable clinical strategies.

Q & A

Q. How should researchers frame the limitations of this compound studies in grant proposals or publications?

  • Methodological Answer : Explicitly address limitations (e.g., translational gaps between animal models and humans) in the discussion section. Propose follow-up experiments (e.g., human induced pluripotent stem cell-derived cardiomyocytes) to mitigate these gaps. Use structured frameworks like PICOS (Population, Intervention, Comparison, Outcomes, Study Design) to align limitations with research objectives .

Tables of Key Data

Parameter This compound (S)-Propranolol Source
β1AR Ki (nM)1.80.5
β2AR Ki (nM)0.80.3
Effective Dose in Arrhythmia0.5–1.0 mg/kg (cats)0.1–0.3 mg/kg (cats)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dexpropranolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Dexpropranolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.